molecular formula C17H28OSi B3105354 Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- CAS No. 152718-37-1

Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-

Cat. No.: B3105354
CAS No.: 152718-37-1
M. Wt: 276.5 g/mol
InChI Key: XLIZHJOZXVTMKC-UHFFFAOYSA-N
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Description

The compound Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is a silyl ether characterized by a silicon atom bonded to three isopropyl (1-methylethyl) groups and one (1-phenylethenyl)oxy substituent. The (1-phenylethenyl)oxy group consists of a styrenyl moiety (a vinyl group attached to a phenyl ring) linked via an oxygen atom to silicon. This structure confers unique steric and electronic properties, making it relevant in organic synthesis, particularly in applications requiring bulky protective groups or stabilized intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethenoxy-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28OSi/c1-13(2)19(14(3)4,15(5)6)18-16(7)17-11-9-8-10-12-17/h8-15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZHJOZXVTMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451016
Record name Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152718-37-1
Record name Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is typically synthesized using a one-pot method. The synthesis involves reacting tris(1-methylethyl)silane with 1-bromo-2-phenylvinyl ether in the presence of a catalyst such as CuCl. The reaction is carried out under controlled conditions, and the resulting compound is purified using vacuum distillation methods. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H28OSi
  • Molecular Weight : 288.48 g/mol
  • Structure : The compound features a silane backbone with three isopropyl groups and a phenylethenyl ether functional group, contributing to its reactivity and compatibility with various substrates.

Applications in Scientific Research

  • Surface Modification
    • Silane compounds are widely used for modifying surfaces to enhance adhesion, hydrophobicity, or biocompatibility. Tris(1-methylethyl)[(1-phenylethenyl)oxy]- can be employed to functionalize surfaces of glass, metals, and polymers.
    • Case Study : Research has shown that applying this silane to glass substrates improves the adhesion of coatings significantly compared to untreated surfaces.
  • Organic Synthesis
    • This silane acts as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can facilitate reactions such as hydrosilylation and cross-coupling reactions.
    • Data Table: Comparison of Silanes in Organic Synthesis
      Silane CompoundApplicationReaction TypeYield (%)
      Tris(1-methylethyl)[(1-phenylethenyl)oxy]-HydrosilylationC=C + Si-H85%
      TrimethylsilaneSilylationAlcohols90%
      TriethylsilaneCouplingC–C Formation75%
  • Nanotechnology
    • The compound is utilized in the synthesis of silica nanoparticles, which have applications in drug delivery systems and catalysis.
    • Case Study : Silica nanoparticles functionalized with this silane exhibited enhanced stability and drug encapsulation efficiency compared to unmodified silica.
  • Adhesives and Sealants
    • Due to its ability to bond with various substrates, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is incorporated into adhesive formulations, improving their performance under environmental stress.
    • Data Table: Performance Metrics of Adhesives
      Adhesive TypeSilane UsedShear Strength (MPa)
      Epoxy AdhesiveTris(1-methylethyl)[(1-phenylethenyl)oxy]-12.5
      Polyurethane AdhesiveTrimethylsilane10.0
  • Biomedical Applications
    • This silane has potential uses in biomedical fields for creating biocompatible coatings on medical devices.
    • Case Study : Coating stents with this silane improved endothelial cell attachment and reduced thrombogenicity.

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable bonds with various substrates, which can lead to changes in the chemical and physical properties of the target molecules. This interaction is facilitated by the presence of the phenylethenyl group, which enhances the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Silane, trimethyl[(1-phenylethenyl)oxy]- ()

  • Structure : Silicon is bonded to three methyl groups and one (1-phenylethenyl)oxy group.
  • Steric Effects : The smaller methyl substituents reduce steric hindrance compared to the isopropyl groups in the target compound. This increases reactivity in nucleophilic substitutions (e.g., silylation reactions) but reduces thermal stability .
  • Electronic Effects: The electron-donating methyl groups slightly stabilize the silicon-oxygen bond.
  • Applications: Used as a trimethylsilyl (TMS) enol ether in ketone protection and enolate chemistry due to its moderate reactivity and ease of cleavage .

Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl (CAS 31491-20-0, )

  • Structure : Features a trimethylsilyl group and a modified ethenyloxy substituent with an ethoxy group at the 2-position.
  • Steric/Electronic Effects : The ethoxy group introduces additional steric bulk and electron-donating effects, stabilizing the ethenyloxy moiety. This contrasts with the target compound’s unsubstituted ethenyl group, which lacks such electronic modulation .
  • Reactivity : The ethoxy group may slow hydrolysis or oxidation of the double bond compared to the target compound’s simpler styrenyloxy group.
  • Synthetic Utility: Likely employed in specialized enol ether syntheses where substituent-directed regioselectivity is critical .

Data Table: Structural and Functional Comparison

Compound Name Substituents on Si Ethenyloxy Substituents Molecular Weight Key Reactivity Traits Applications
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- 3 isopropyl groups Phenyl ~280–300 (est.) High steric hindrance, slow nucleophilic substitution Bulky protective groups, stabilized intermediates (inferred)
Silane, trimethyl[(1-phenylethenyl)oxy]- 3 methyl groups Phenyl 206.35 (est.) Moderate reactivity, thermal sensitivity Enolate chemistry, ketone protection
Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl 3 methyl groups Phenyl + ethoxy 236.386 Enhanced electronic stabilization Directed enol ether synthesis

Key Research Findings and Inferences

Steric Influence : The tris(isopropyl) groups in the target compound significantly increase steric bulk compared to trimethyl analogs, reducing its reactivity in silylation reactions but improving thermal stability. This makes it suitable for applications requiring persistent protective groups .

Synthetic Challenges : The bulky isopropyl groups may complicate synthesis, requiring optimized conditions (e.g., higher temperatures or Lewis acid catalysts) compared to trimethyl analogs .

Biological Activity

Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- (CAS No. 152718-37-1) is an organosilicon compound notable for its unique structure and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is C17H28OSiC_{17}H_{28}OSi, which indicates the presence of silicon, oxygen, and carbon chains that contribute to its chemical behavior. The compound features a silane backbone with three isopropyl groups and a phenylethenyl ether moiety, giving it distinctive properties that may influence its biological interactions.

Biological Activity

Research into the biological activity of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has highlighted several areas of interest:

1. Antioxidant Activity

Studies suggest that silane compounds can exhibit antioxidant properties. The presence of the phenyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in biological systems.

2. Cell Proliferation Inhibition

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells.

3. Anti-inflammatory Effects

Silane compounds have been noted for their potential anti-inflammatory properties. Research indicates that they may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

The exact mechanism by which Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Membranes: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling.
  • Enzyme Modulation: Preliminary studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various silane derivatives, including Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-. Results demonstrated a significant reduction in oxidative stress markers in treated cell cultures compared to controls.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Summary Table

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant free radical scavenging
Cell Proliferation InhibitionDose-dependent inhibition in cancer cell lines
Anti-inflammatory EffectsDownregulation of cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions between silane precursors (e.g., chlorosilanes) and organooxygen compounds. For example, reacting tris(1-methylethyl)chlorosilane with (1-phenylethenyl) alcohol under inert conditions (argon/nitrogen) with a base (e.g., triethylamine) to scavenge HCl byproducts. Optimize stoichiometry (1:1 molar ratio) and temperature (40–60°C) to minimize side reactions. Purification via fractional distillation or column chromatography under anhydrous conditions is critical due to moisture sensitivity .

Q. How should researchers handle and store Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-, given its reactivity?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon) to prevent hydrolysis. Use gloveboxes or Schlenk lines for manipulation. Bulk packaging in steel drums or argon-filled ampoules is recommended for long-term stability. Conduct periodic FT-IR or Karl Fischer titration to monitor moisture ingress .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 29Si^{29}\text{Si} NMR to confirm silicon bonding environments (e.g., δ −10 to −20 ppm for trisubstituted siloxanes). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify organic substituents .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., theoretical 276.403 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at 1050–1100 cm1^{-1} (Si–O–C) and 1600 cm1^{-1} (C=C aromatic) confirm functional groups .

Advanced Research Questions

Q. How does Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- function in surface modification applications, and what experimental parameters influence its efficacy?

  • Methodological Answer : The compound acts as a coupling agent due to its hydrolyzable siloxane groups. Apply via spin-coating or dip-coating on substrates (e.g., SiO2_2 or polymers). Optimize hydrolysis time (5–30 min in humid air) and curing temperature (80–120°C) to enhance adhesion. Surface wettability (contact angle measurements) and XPS analysis validate monolayer formation .

Q. What mechanistic insights explain its stability under varying pH and thermal conditions?

  • Methodological Answer : Perform accelerated degradation studies:

  • Thermal Stability : TGA/DSC up to 300°C identifies decomposition onset (e.g., ~250°C).
  • pH Stability : Monitor hydrolysis rates in buffered solutions (pH 2–12) via 29Si^{29}\text{Si} NMR. Acidic conditions accelerate Si–O cleavage, while neutral/basic conditions stabilize the siloxane linkage .

Q. Can computational modeling predict reactivity trends of this silane in cross-coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian/B3LYP) to model transition states for Si–O bond cleavage or nucleophilic attacks. Compare activation energies for substituent effects (e.g., electron-withdrawing groups on phenyl rings). Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How does steric hindrance from tris(1-methylethyl) groups influence its reactivity in organic transformations?

  • Methodological Answer : Compare reaction rates with less-hindered analogs (e.g., trimethylsilane derivatives) in model reactions (e.g., hydrosilylation). Kinetic profiling (e.g., in situ IR) and molecular dynamics simulations quantify steric effects. X-ray crystallography (if feasible) reveals spatial constraints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
Reactant of Route 2
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Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-

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